Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine
CAS No.:
Cat. No.: VC16189830
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine -](/images/structure/VC16189830.png)
Specification
Molecular Formula | C13H15NS |
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Molecular Weight | 217.33 g/mol |
IUPAC Name | N-[(2-thiophen-3-ylphenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3 |
Standard InChI Key | MBOGSJRXRVGWPG-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=CC=CC=C1C2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine (IUPAC name: N-ethyl-1-[2-(thiophen-3-yl)phenyl]methanamine) consists of a benzylamine core substituted at the ortho-position of the phenyl ring with a thiophen-3-yl group and an ethylamine side chain. The molecular formula is C₁₃H₁₅NS, yielding a molecular weight of 217.33 g/mol . The thiophene ring introduces sulfur-based electronic effects, while the ethyl group modulates steric and lipophilic properties.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₃H₁₅NS |
Molecular Weight | 217.33 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 1 (amine) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 26.0 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves multi-step protocols:
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Thiophene Incorporation: A Suzuki-Miyaura coupling between 2-bromobenzaldehyde and thiophen-3-ylboronic acid introduces the thiophene moiety to the phenyl ring .
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Reductive Amination: The resulting aldehyde intermediate reacts with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .
Alternative methods include Ullmann-type couplings for direct C–S bond formation, though yields may vary .
Optimization Challenges
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Steric Hindrance: The ortho-substitution on the phenyl ring complicates coupling reactions, often requiring palladium catalysts with bulky ligands (e.g., XPhos) .
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Amine Protection: Protecting the amine group during thiophene installation is critical to prevent side reactions .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for this specific compound are scarce, analogs with similar structures exhibit:
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Boiling Point: ~250–270°C (extrapolated from , where a related methoxy-substituted amine boils at 83°C under reduced pressure).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine-thiophene interaction .
Spectroscopic Profiles
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¹H NMR: Key signals include a singlet for the NH proton (δ 1.8–2.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiophene protons (δ 7.1–7.3 ppm) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1580 cm⁻¹ (C=C thiophene) .
Pharmacological and Industrial Applications
Biological Activity
Thiophene-containing amines are explored for their:
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Receptor Modulation: Potential affinity for G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, due to structural mimicry .
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Antimicrobial Properties: Sulfur-rich frameworks exhibit activity against Gram-positive bacteria, though efficacy depends on substituent patterns .
Material Science Applications
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